Ethyl 6'-amino-5-chloro-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6’-amino-5-chloro-5’-cyano-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6’-amino-5-chloro-5’-cyano-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with pyran compounds under controlled conditions. The reaction often requires the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6’-amino-5-chloro-5’-cyano-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups, such as cyano or oxo groups, into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Ethyl 6’-amino-5-chloro-5’-cyano-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6’-amino-5-chloro-5’-cyano-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the amino and cyano groups may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate: Shares similar functional groups but differs in its core structure and overall reactivity.
Other Spiro Compounds: Compounds with similar spiro structures but different substituents, which may exhibit distinct chemical and biological properties.
Uniqueness
Ethyl 6’-amino-5-chloro-5’-cyano-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific combination of functional groups and spiro structure, which confer a wide range of reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C19H18ClN3O4 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
ethyl 6'-amino-5-chloro-5'-cyano-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-5-14-15(17(24)26-4-2)19(12(9-21)16(22)27-14)11-8-10(20)6-7-13(11)23-18(19)25/h6-8H,3-5,22H2,1-2H3,(H,23,25) |
InChI Key |
RDYOXLJHMBIHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2(C3=C(C=CC(=C3)Cl)NC2=O)C(=C(O1)N)C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.